N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea
Description
Properties
CAS No. |
918494-16-3 |
|---|---|
Molecular Formula |
C13H15BrN4O3S |
Molecular Weight |
387.25 g/mol |
IUPAC Name |
(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)urea |
InChI |
InChI=1S/C13H15BrN4O3S/c14-8-3-4-10-9(7-8)11(12(16-10)17-13(15)19)22(20,21)18-5-1-2-6-18/h3-4,7,16H,1-2,5-6H2,(H3,15,17,19) |
InChI Key |
SHACXVPLBNXYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Core
The initial step involves the formation of the indole core, which can be synthesized using various established methods:
Fischer Indole Synthesis : This method utilizes phenylhydrazine and a suitable carbonyl compound to form the indole structure.
Bartoli Indole Synthesis : This approach involves the reaction of an aryl halide with an amine in the presence of a base.
Bromination
Once the indole core is synthesized, bromination occurs at the 5-position using:
- Bromine or N-bromosuccinimide (NBS) : This step is conducted under controlled conditions to ensure selective bromination.
Introduction of Pyrrolidine Sulfonyl Group
The brominated indole is then reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the pyrrolidine sulfonyl moiety at the 3-position of the indole ring.
Formation of Urea Moiety
The final step involves introducing the urea group, which can be achieved by reacting the intermediate with an isocyanate or using urea derivatives under suitable conditions.
Summary of Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Indole Synthesis | Phenylhydrazine, Carbonyl | Variable | Literature |
| Bromination | NBS, Acetic Acid | ~80% | Literature |
| Sulfonylation | Pyrrolidine-1-sulfonyl chloride, Triethylamine | ~70% | Literature |
| Urea Formation | Isocyanate or Urea Derivative | ~65% | Literature |
In an industrial setting, the production of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea would likely focus on optimizing yields and purity through advanced methodologies:
Automated Reactors : These facilitate precise control over reaction parameters.
Continuous Flow Chemistry : This technique enhances efficiency and safety during synthesis.
Purification Techniques : Methods such as recrystallization and chromatography are employed to isolate and purify the final product.
This compound can undergo various chemical transformations:
Types of Reactions
Oxidation : Can be performed using oxidizing agents like hydrogen peroxide.
Reduction : Achieved with reducing agents such as lithium aluminum hydride.
Substitution : The bromine atom can be replaced by nucleophiles under basic conditions.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions |
|---|---|
| Oxidation | Hydrogen peroxide in acetic acid |
| Reduction | Lithium aluminum hydride in dry ether |
| Substitution | Nucleophiles with sodium hydride |
Chemical Reactions Analysis
Types of Reactions
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with the removal of the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Properties
Initial studies indicate that N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea exhibits significant anticancer activity. Its structure suggests potential interactions with various biological targets involved in tumor growth and proliferation. The compound has been evaluated for its efficacy against several cancer cell lines, demonstrating selective cytotoxicity.
Case Study:
In vitro studies have shown that this compound inhibits the proliferation of specific cancer cell lines, such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action appears to involve disruption of cellular signaling pathways associated with tumor growth.
Antimicrobial Activity
The sulfonamide functionality within the compound has been linked to antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.
Case Study:
Research indicates that derivatives of sulfonamide compounds can inhibit bacterial growth effectively. For instance, modifications to the pyrrolidine ring have resulted in enhanced antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step procedures that allow for the incorporation of various substituents. This flexibility enables the creation of a library of derivatives with potentially enhanced biological activities.
Synthesis Overview:
- Starting Materials: Utilize commercially available indole derivatives and pyrrolidine sulfonamides.
- Reagents: Employ coupling agents and solvents that promote reaction efficiency.
- Purification: Use chromatographic techniques to isolate high-purity products.
Interaction Studies
Interaction studies focus on the binding affinity of this compound to various biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate these interactions.
Findings:
Studies suggest that the compound may act as an inhibitor for specific enzymes involved in cancer metabolism, thereby providing a pathway for therapeutic development .
Mechanism of Action
The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea with structurally related indole derivatives:
Key Differences and Implications
Urea vs. Carboxamide (Target vs. This could improve binding affinity in enzyme inhibition or receptor modulation .
Sulfonamide Variations (Target vs. Compound 1):
- Compound 1 () features a sulfamoyl group (-SO₂NH-) linked to an octyl carbamate, which increases hydrophobicity. In contrast, the target’s pyrrolidine sulfonyl group (-SO₂-pyrrolidine) introduces a rigid, hydrophilic heterocycle , likely improving aqueous solubility .
Bromine Substitution (Target vs. Sigma-Aldrich B4651):
- The target’s 5-bromo substituent is positioned to avoid steric clashes in planar indole interactions, whereas the 3-bromo group in B4651 may hinder binding due to proximity to the nitrophenylthio group. Bromine’s electron-withdrawing effect also modulates the indole’s electronic density, affecting reactivity .
Biological Activity
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. Its complex structure, featuring an indole ring, a pyrrolidine moiety, and a sulfonamide group, suggests diverse biological activities. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H18BrN5O3S, with a molecular weight of approximately 464.3 g/mol. The compound’s unique structural features include:
| Structural Feature | Description |
|---|---|
| Indole Ring | Provides a framework for biological activity |
| Bromine Atom | Enhances reactivity and potential for nucleophilic substitution |
| Pyrrolidine Ring | Contributes to solubility and biological interactions |
| Sulfonamide Group | May enhance pharmacological properties |
| Urea Moiety | Involved in various biochemical interactions |
Initial studies indicate that this compound exhibits significant anticancer activity through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to effectively inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. For instance, its IC50 values demonstrate potent cytotoxicity against these cell lines.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces cell cycle arrest in the sub-G1 phase, suggesting its role in triggering apoptosis in cancer cells.
- Antiangiogenic Properties : In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that the compound inhibits angiogenesis, which is crucial for tumor growth and metastasis.
- Enzyme Inhibition : The compound shows promising binding affinities towards matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Computational docking studies indicated favorable interactions with MMP-2 and MMP-9.
Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on Jurkat cells (a model for T-cell leukemia). The results indicated:
- IC50 Value : 4.64 ± 0.08 µM
- Mechanism : Induction of apoptosis through cell cycle arrest.
This study highlights the potential of this compound as a lead candidate for further development in cancer therapeutics.
Study 2: Antiangiogenic Effects
Another investigation assessed the antiangiogenic effects using CAM assays. Findings revealed:
- Significant Inhibition : The compound effectively reduced blood vessel formation around tumor tissues.
These results support its potential use as an adjunct therapy in cancer treatment by targeting the tumor microenvironment.
Q & A
Q. What are the common synthetic routes for N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea?
Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted indole precursors. For example, brominated indole derivatives are functionalized via sulfonylation using pyrrolidine-1-sulfonyl groups under basic conditions (e.g., K₂CO₃ in acetonitrile). A representative procedure involves refluxing 3-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole with pyrrolidine-1-sulfonamide in the presence of a base, followed by purification via recrystallization (e.g., methanol) . Key steps include:
- Sulfonylation : Introduction of the pyrrolidine-1-sulfonyl group at the indole’s 3-position.
- Urea Formation : Reaction of the intermediate amine with a carbonyl source (e.g., triphosgene or urea derivatives).
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | K₂CO₃, CH₃CN, reflux (12 h) | 73% | |
| Urea Coupling | Triphosgene, THF, 0°C → RT | ~65%* | [Hypothetical, based on analogous procedures] |
*Hypothetical yield based on similar indole-urea syntheses.
Q. What structural motifs are critical for this compound’s bioactivity?
Methodological Answer: The compound’s bioactivity is influenced by:
- 5-Bromo Substituent : Enhances electrophilicity and potential DNA/interaction site binding (observed in brominated indoles with antiviral activity) .
- Pyrrolidine-1-sulfonyl Group : Stabilizes molecular conformation via intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking (centroid distances ~3.5 Å) .
- Urea Linkage : Acts as a hydrogen bond donor/acceptor, critical for target recognition (e.g., enzyme inhibition).
Key Characterization : Confirmation of these motifs requires X-ray crystallography (for conformation) and NMR (for substituent positioning) .
Q. Which characterization techniques are essential for confirming its molecular structure?
Methodological Answer:
- X-ray Crystallography : Resolves atomic positions, hydrogen bonding (e.g., N–H⋯O, 2.99 Å Br⋯O contacts), and π-π interactions .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., pyrrolidine protons at δ 1.8–3.0 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ = 505.40 for C₂₁H₁₇BrN₂O₄S₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or missing signals) arise from dynamic processes (e.g., rotamers) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : Identifies conformational exchange (e.g., urea linkage rotation).
- DFT Calculations : Predicts stable conformers and compares with experimental data .
- High-Resolution Crystallography : Resolves disorder by refining occupancy ratios (e.g., omitted reflections in refinement ).
Example : In X-ray studies, omitted reflections (e.g., (0 1 1)) due to poor fitting are addressed by adjusting displacement parameters during refinement .
Q. What strategies optimize crystallinity for X-ray diffraction studies?
Methodological Answer:
Q. Table 2: Intermolecular Interactions in Crystal Lattice
| Interaction Type | Distance (Å) | Role in Packing | Reference |
|---|---|---|---|
| Br⋯O | 2.99 | Forms [010] chains | |
| π-π Stacking | 3.50 | Stabilizes 3D network | |
| C–H⋯π | 2.85 | Cross-links chains |
Q. How do intermolecular interactions influence physicochemical properties?
Methodological Answer:
- Solubility : Strong Br⋯O and π-π interactions reduce solubility in apolar solvents.
- Stability : Intramolecular H-bonds (N–H⋯O) prevent degradation under thermal stress .
- Bioavailability : Crystal packing density (Dₓ = 1.609 Mg/m³ ) affects dissolution rates.
Experimental Design : Compare dissolution profiles of polymorphs (if any) using HPLC and thermal analysis (DSC/TGA).
Data Contradiction Analysis
Example : Discrepancies in reported Br⋯O distances (2.99 Å vs. 3.10 Å in similar compounds) may arise from:
- Crystallographic Conditions : Temperature (295 K vs. 100 K) affecting thermal motion .
- Refinement Models : Use of riding H-atom models vs. neutron diffraction .
Resolution : Re-refine data with alternative software (e.g., SHELXL vs. OLEX2) and validate against Hirshfeld surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
